Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C15H18BNO4 and a molecular weight of 287.12 g/mol . This compound is known for its unique structure, which includes a cyano group, a methyl ester, and a boronate ester. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
It is known that boronic acid esters, such as this compound, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Boronic acid esters are generally known to participate in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling reaction .
Biochemical Pathways
Boronic acid esters are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways depending on the specific context of their use .
Result of Action
As a boronic acid ester, it is likely to be involved in the formation of carbon-carbon bonds, which could have various effects depending on the specific context of its use .
Action Environment
Like other chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
The synthesis of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as a halogenated benzoate, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Chemical Reactions Analysis
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The boronate ester can be oxidized to form a phenol derivative using oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyano and ester groups, making it less versatile in certain synthetic applications.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of a benzoate, which can influence its reactivity and applications.
These comparisons highlight the unique functional groups present in this compound, which contribute to its versatility and utility in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJGLQVZIMTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.